Crizotinib-d5 Crizotinib-d5
Brand Name: Vulcanchem
CAS No.: 1395950-48-7
VCID: VC0128055
InChI: InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1
SMILES: CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 450.339

Crizotinib-d5

CAS No.: 1395950-48-7

Cat. No.: VC0128055

Molecular Formula: C21H22Cl2FN5O

Molecular Weight: 450.339

* For research use only. Not for human or veterinary use.

Crizotinib-d5 - 1395950-48-7

Specification

CAS No. 1395950-48-7
Molecular Formula C21H22Cl2FN5O
Molecular Weight 450.339
IUPAC Name 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Standard InChI InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1
Standard InChI Key ZSDTZQWYOPVQMX-GFCCVEGCSA-N
SMILES CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N

Introduction

Chemical Properties and Structure

Crizotinib-d5 possesses distinctive chemical properties that make it valuable as an analytical standard. The compound's characteristics are summarized in the following table:

PropertySpecificationReference
IUPAC Name(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl-3,3,4,5,5-d5)-1H-pyrazol-4-yl)pyridin-2-amine
CAS Number1395950-84-1
Molecular FormulaC21H17D5Cl2FN5O
Molecular Weight455.37 g/mol
Purity≥99% deuterated forms (d1-d5)
AppearanceSolid

The molecular structure of crizotinib-d5 features five deuterium atoms positioned at the 3,3,4,5,5 locations of the piperidine ring in the molecule . This selective deuteration provides the isotopic mass difference required for differentiation from the parent compound in mass spectrometric applications while maintaining nearly identical chemical behavior in analytical systems. The structural similarity to crizotinib, combined with the mass difference, makes it an ideal internal standard for quantitative analysis .

Analytical Applications

Mass Spectrometry Applications

Crizotinib-d5 serves as an essential internal standard in various analytical methods designed for the quantification of crizotinib in biological samples. The compound's primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it enhances the accuracy and precision of measurements .

In a validated LC-MS/MS method developed for the determination of crizotinib in mouse tissues, the following parameters were observed:

ParameterSpecificationReference
Monitored Ion Transition (Crizotinib)m/z 450.1 → 260.2
Column TypePhenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 μm)
Mobile PhaseGradient elution using methanol and 0.3% formic acid water solution
Ionization ModePositive electrospray ionization
Detection MethodMultiple reaction monitoring

The use of crizotinib-d5 as an internal standard significantly improved the method's performance by compensating for matrix effects and variations in extraction efficiency. The IS-normalized matrix factors (MFs) for crizotinib in mouse liver homogenate were 106.5 ± 2.2% and 101.6 ± 2.7% at two concentration levels, indicating negligible matrix effects when using the deuterated internal standard .

Pharmacokinetic Studies

Crizotinib-d5 plays a crucial role in pharmacokinetic studies by enabling accurate quantification of crizotinib in various biological matrices. Researchers have employed this deuterated standard in multiple studies analyzing the disposition and metabolism of crizotinib in different tissues.

A comprehensive tissue distribution study in mice, which utilized crizotinib-d5 as an internal standard, revealed important findings regarding the disposition of crizotinib in various organs . The study demonstrated that crizotinib was well-distributed in multiple tissues, with the lung, liver, and spleen identified as the main target organs. Additionally, the research confirmed that crizotinib could cross the blood-brain barrier and was distributed in brain tissue .

In another study, crizotinib-d5 was part of a validated HPLC-MS/MS method for simultaneously analyzing multiple tyrosine kinase inhibitors (TKIs) including alectinib, crizotinib, erlotinib, and gefitinib in human plasma . This method was validated over a linear range of 50–1,000 ng/ml for crizotinib, enabling reliable therapeutic drug monitoring in patients receiving TKI therapy .

Comparison with Parent Compound (Crizotinib)

Crizotinib-d5 shares many physical and chemical properties with its parent compound crizotinib, but with important distinctions that facilitate its use as an internal standard. The following table presents a comparison between the two compounds:

PropertyCrizotinibCrizotinib-d5Reference
CAS Number877399-52-51395950-84-1
Molecular FormulaC21H22Cl2FN5OC21H17D5Cl2FN5O
Molecular Weight450.34 g/mol455.37 g/mol
Mechanism of ActionInhibits ALK (IC50: 20 nM) and c-MET (IC50: 8 nM)Identical to parent compound
Clinical ApplicationTreatment of ALK or ROS1-positive NSCLCInternal standard for analytical methods
PharmacokineticsMean AUC: 2321.00 ng⋅hr/mL; Mean Cmax: 99.60 ng/mLNot applicable (analytical standard)

The parent compound, crizotinib, is a powerful tyrosine kinase inhibitor that targets multiple kinases including anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1, and Recepteur d'Origine Nantais (RON) . In clinical studies, crizotinib has demonstrated significant efficacy in patients with ALK-positive NSCLC, with an objective response rate of 60.8% (95% CI 52.3–68.9) and a median progression-free survival of 9.7 months (95% CI 7.7–12.8) .

While crizotinib-d5 retains the chemical structure and reactivity of crizotinib, the deuterium labeling ensures it can be distinguished from the parent compound in mass spectrometric analyses, making it an ideal internal standard for quantification purposes .

Research Findings and Clinical Applications

Crizotinib-d5 has been instrumental in advancing research related to crizotinib's clinical applications and pharmacokinetics. Several studies have utilized this deuterated standard to develop and validate analytical methods with applications in multiple areas:

Tissue Distribution Studies

Research utilizing crizotinib-d5 has provided valuable insights into the tissue distribution of crizotinib in preclinical models. In a mouse study, crizotinib was found to distribute widely across various tissues with particularly high concentrations in the lung, liver, and spleen . The extraction recovery of crizotinib, as measured using crizotinib-d5 as an internal standard, was 99.1 ± 3.0% and 88.6 ± 7.3% at concentrations of 60 and 6400 ng/mL in mouse liver homogenate, respectively . These findings have important implications for understanding the potential target organs for both therapeutic effects and toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator